molecular formula C8H6ClFO B1388809 2-Fluoro-6-methylbenzoyl chloride CAS No. 535961-78-5

2-Fluoro-6-methylbenzoyl chloride

Cat. No. B1388809
M. Wt: 172.58 g/mol
InChI Key: MMGLVQRGMPQKLH-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzoyl chloride is a chemical compound with the CAS Number: 535961-78-5 . It has a molecular weight of 172.59 and its linear formula is C8H6ClFO . It is typically stored in an inert atmosphere at room temperature .


Synthesis Analysis

The synthesis of 2-Fluoro-6-methylbenzoyl chloride involves the use of thionyl chloride and N,N-dimethyl-formamide . The mixture is heated to reflux for 5.5 hours .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-methylbenzoyl chloride is represented by the linear formula C8H6ClFO . The InChI Key is MMGLVQRGMPQKLH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Fluoro-6-methylbenzoyl chloride is a liquid or solid or semi-solid or lump . It is typically stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Specific Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: 2-Fluoro-6-methylbenzoyl chloride is used in the synthesis of pharmaceutical drugs . One specific example is its use in the synthesis of Avacopan , a drug used for the treatment of vasculitis .
  • Methods of Application or Experimental Procedures: The synthesis of Avacopan involves the benzoylation of the piperidine nitrogen of a precursor molecule with 2-fluoro-6-methylbenzoyl chloride . This reaction forms an amide intermediate . The final step involves a direct coupling of the ester group of the intermediate and 4-methyl-5-trifluoromethylaniline, mediated by AlMe3 . This reaction yields Avacopan in good yield (80%) after recrystallization from ethanol/water .
  • Results or Outcomes: The result of this process is the successful synthesis of Avacopan . The yield of the final product is reported to be 80% .

Safety And Hazards

2-Fluoro-6-methylbenzoyl chloride is classified as dangerous . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective equipment .

properties

IUPAC Name

2-fluoro-6-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGLVQRGMPQKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664593
Record name 2-Fluoro-6-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methylbenzoyl chloride

CAS RN

535961-78-5
Record name 2-Fluoro-6-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J He, Z Li, G Dhawan, W Zhang, AE Sorochinsky… - Chinese Chemical …, 2023 - Elsevier
… Amide coupling of 75 with 2-fluoro-6-methylbenzoyl chloride in the presence of K 2 CO 3 in water and MTBE as co-solvent afforded the amide 76 in 95% yield. Finally a solution of 4-…
Number of citations: 61 www.sciencedirect.com
D Benedetto Tiz, L Bagnoli, O Rosati, F Marini… - Molecules, 2022 - mdpi.com
… The nucleophilic substitution of piperidinic nitrogen of 136 with 2-fluoro-6-methylbenzoyl chloride (137) gave amide 138, which was finally transformed into avacopan (140) by the …
Number of citations: 48 www.mdpi.com
Q Wang, J Han, A Sorochinsky, A Landa, G Butler… - Pharmaceuticals, 2022 - mdpi.com
… Benzoylation of the piperidine nitrogen of 26 with 2-fluoro-6-methylbenzoyl chloride gave amide 27. Finally, the synthesis of avacopan 2 was conveniently achieved using AlMe 3 -…
Number of citations: 18 www.mdpi.com
S Yuan, DS Wang, H Liu, SN Zhang, WG Yang… - European Journal of …, 2023 - Elsevier
50 New drugs including 36 chemical entities and 14 biologics were approved by the US Food and Drug Administration during 2021. Among the marketed drugs, 31 new small molecule …
Number of citations: 10 www.sciencedirect.com
JE Pease - Drugs of the Future, 2021 - access.portico.org
… ]piperidine-3(S)-carboxylate (V), which upon Nacylation with 2-fluoro-6-methylbenzoic acid (VIa) by means of HATU and Et3N in DMF (2) or with 2-fluoro-6methylbenzoyl chloride (VIb) (…
Number of citations: 2 access.portico.org
EL McInturff, SP France, CA Leverett… - Journal of Medicinal …, 2023 - ACS Publications
… Amide 18.6 was subsequently generated following salt breakage and acylation with 2-fluoro-6-methylbenzoyl chloride 18.5. Finally, Lewis acid-mediated amidation with 4-methyl-5-…
Number of citations: 3 pubs.acs.org

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